molecular formula C25H20N4O3S4 B392741 2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B392741
M. Wt: 552.7g/mol
InChI Key: KORWAUMBULBJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes benzothiazole and furan rings, as well as morpholine and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling through a condensation reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The benzothiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.

Scientific Research Applications

2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(PIPERIDIN-4-YL)ETHAN-1-ONE
  • 2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(PYRROLIDIN-4-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE lies in its combination of benzothiazole, furan, morpholine, and ethanone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20N4O3S4

Molecular Weight

552.7g/mol

IUPAC Name

2-[[6-[[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C25H20N4O3S4/c30-22(29-9-11-31-12-10-29)15-33-24-27-19-7-5-16(13-21(19)35-24)26-14-17-6-8-23(32-17)36-25-28-18-3-1-2-4-20(18)34-25/h1-8,13-14H,9-12,15H2

InChI Key

KORWAUMBULBJFQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)SC5=NC6=CC=CC=C6S5

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)SC5=NC6=CC=CC=C6S5

Origin of Product

United States

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